N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide
Overview
Description
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide is an organic compound that features a bromine atom, a methyl group, and a chlorine atom attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide typically involves the reaction of 4-bromo-3-methylaniline with 4-chlorobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the butanamide backbone can be reduced to form an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the compound.
Reduction Reactions: Products include amines or other reduced forms of the compound.
Scientific Research Applications
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticonvulsant and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be related to its ability to modulate ion channels in the central nervous system, thereby reducing neuronal excitability. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-methylphenyl)benzamide
- N-(4-Bromo-3-methylphenyl)semicarbazone
- N-(4-Bromo-3-methylphenyl)picolinamide
Uniqueness
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide is unique due to the presence of both a bromine atom and a chlorine atom in its structure, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-chlorobutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-8-7-9(4-5-10(8)12)14-11(15)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYNBGXMQOVTTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCCCl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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